molecular formula C8H14O3 B13560372 2-Methyl-2-(oxolan-3-yloxy)propanal

2-Methyl-2-(oxolan-3-yloxy)propanal

Cat. No.: B13560372
M. Wt: 158.19 g/mol
InChI Key: AUHQMVJCHGXYOH-UHFFFAOYSA-N
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Description

2-Methyl-2-(oxolan-3-yloxy)propanal is an organic compound characterized by a propanal backbone substituted with a methyl group and an oxolane (tetrahydrofuran) ring at the 3-position.

Properties

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

2-methyl-2-(oxolan-3-yloxy)propanal

InChI

InChI=1S/C8H14O3/c1-8(2,6-9)11-7-3-4-10-5-7/h6-7H,3-5H2,1-2H3

InChI Key

AUHQMVJCHGXYOH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C=O)OC1CCOC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(oxolan-3-yloxy)propanal typically involves the reaction of 2-methylpropanal with oxolane-3-ol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the oxolan-3-yloxy group. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and high yield. The use of advanced purification techniques, such as distillation or chromatography, is essential to obtain a product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(oxolan-3-yloxy)propanal can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-2-(oxolan-3-yloxy)propanal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(oxolan-3-yloxy)propanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The oxolan-3-yloxy group may also contribute to the compound’s overall reactivity and specificity .

Comparison with Similar Compounds

Aldoxycarb (2-Methyl-2-(methylsulfonyl)propanal O-((methylamino)carbonyl)oxime)

  • Structure : Replaces the oxolane group with a methylsulfonyl (-SO₂CH₃) group.
  • Applications : Used as an insecticide and acaricide due to its carbamate functional group, which inhibits acetylcholinesterase in pests .
  • Molecular Formula : C₇H₁₄N₂O₃S (Mol. wt: 214.26).
  • Regulatory Status : Classified under ISO and ANSI standards, with tolerances listed for foreign use .

Aldicarb (2-Methyl-2-(methylthio)propanal O-((methylamino)carbonyl)oxime)

  • Structure : Features a methylthio (-SCH₃) group instead of oxolane or sulfonyl.
  • Applications : A systemic carbamate insecticide/nematicide.
  • Physical Properties :
    • Melting point: 98–100°C .
    • Molecular weight: 190.30 (C₇H₁₄N₂O₂S) .
  • Toxicity : Highly toxic, with documented environmental persistence and regulatory restrictions .

Aldicarb Sulfoxide (Propanal, 2-methyl-2-(methylsulfinyl)-)

  • Structure : Oxidized derivative of aldicarb, containing a methylsulfinyl (-SOCH₃) group.
  • Applications : Intermediate in aldicarb metabolism; less toxic but still regulated due to groundwater contamination risks .
  • CAS Number : 1646-87-3 .

Nucleoside Analogs with Oxolane Moieties

  • Example: [(2R,3R,4R,5R)-2-(hydroxymethyl)-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]-4-(2-methylpropanoyloxy)oxolan-3-yl] 2-methylpropanoate.
  • Structure : Shares the oxolane ring but is part of a complex nucleoside derivative.

Comparative Analysis Table

Compound Functional Group Molecular Formula Applications Regulatory Notes
2-Methyl-2-(oxolan-3-yloxy)propanal Oxolane (tetrahydrofuran) Not specified Unknown (research phase) Limited data
Aldoxycarb Methylsulfonyl C₇H₁₄N₂O₃S Insecticide/acaricide ISO/ANSI listed
Aldicarb Methylthio C₇H₁₄N₂O₂S Insecticide/nematicide Restricted use
Aldicarb sulfoxide Methylsulfinyl C₇H₁₄N₂O₃S Metabolite EPA-monitored

Key Findings and Implications

Structural Impact on Function :

  • The oxolane group in this compound likely enhances solubility in polar solvents compared to aldicarb/aldoxycarb’s sulfur-containing groups. However, its pesticidal activity remains unconfirmed due to lack of data.
  • Sulfur-containing analogs (aldicarb, aldoxycarb) exhibit higher toxicity and environmental persistence, leading to stricter regulations .

Research Gaps: No CAS number, melting point, or molecular formula is available for this compound, limiting comparative analysis. Potential applications in pharmaceuticals or agrochemicals (suggested by nucleoside analogs ) require further study.

Regulatory and Safety Considerations: Aldicarb and aldoxycarb are prioritized in regulatory frameworks (e.g., EPA, ISO) due to acute toxicity, whereas the oxolane derivative’s safety profile is unknown .

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